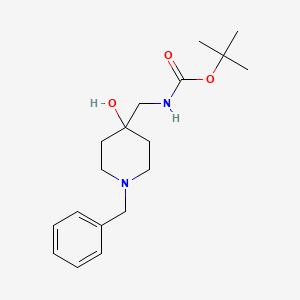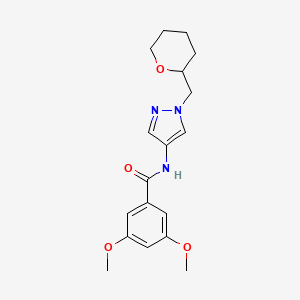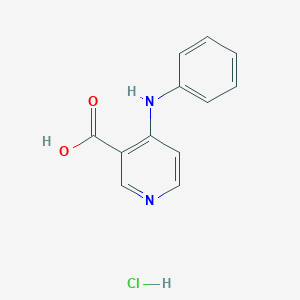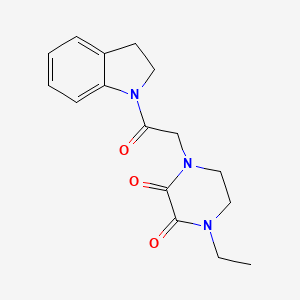
1-Ethyl-4-(2-(indolin-1-yl)-2-oxoethyl)piperazine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-4-(2-(indolin-1-yl)-2-oxoethyl)piperazine-2,3-dione, also known as EIPD, is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. EIPD is a piperazine derivative that has been synthesized and studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Packing Interactions
The compound's crystal structure has been studied, revealing that the piperazine ring adopts a chair conformation. The indoline-2,3-dione ring and the nitrobenzene ring form a dihedral angle, indicating specific spatial arrangements that may influence its reactivity and interaction with other molecules. Weak C—H⋯O and π–π stacking interactions observed in the crystal structure may contribute to its stability and solubility characteristics, which are essential for its potential applications in material science and drug design (Wang, Yao, Wan, C., Cao, Sheng-li, & Zheng, Tingting, 2010).
Hydrogen-Bond Association Studies
Investigations into the hydrogen-bond association of derivatives of 1,4-piperazine-2,5-diones have provided insights into the compound's ability to form polymorphic crystalline forms. Such studies are crucial for understanding the compound's behavior in solution and solid-state, impacting its applications in pharmaceutical formulations and crystalline material engineering (Weatherhead-Kloster, Robin A, Selby, H., Miller Iii, Walter B., & Mash, E., 2005).
Synthesis and Reaction Studies
Research on the synthesis and reactions of related piperazine-2,3-dione derivatives has led to the development of new methodologies for producing compounds with potential applications in drug development and organic synthesis. For instance, the synthesis and reaction of spiro[oxolane-2,2′-piperazine]-3′,6′-diones with N-Bromosuccinimide highlight the versatility of piperazine-2,3-dione derivatives in synthetic organic chemistry (Shin, C., Sato, Yoshiaki, Honda, S., & Yoshimura, J., 1983).
Anticonvulsant Activity
The anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones has been explored, showing that these compounds are effective in various seizure models. Such studies are fundamental in the search for new therapeutic agents for the treatment of epilepsy and related disorders (Kamiński, K., Rzepka, S., & Obniska, J., 2011).
Bioactivity and Drug Resistance Studies
The modification of 1,4-piperazine-2,5-diones has been investigated for overcoming drug resistance in cancer therapy. The synthesis of derivatives aimed at circumventing anticancer drug resistance emphasizes the compound's potential in developing novel therapeutic strategies against resistant tumor cells (Shchekotikhin, A., Shtil, A., Luzikov, Y. N., Bobrysheva, Tatyana V, Buyanov, V. N., & Preobrazhenskaya, M., 2005).
Eigenschaften
IUPAC Name |
1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-4-ethylpiperazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-2-17-9-10-18(16(22)15(17)21)11-14(20)19-8-7-12-5-3-4-6-13(12)19/h3-6H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJHCHFHZICXHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

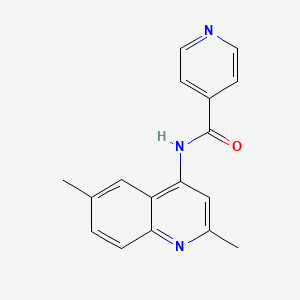



![N-[2-(1,1-Dioxothiolan-2-yl)ethyl]prop-2-enamide](/img/structure/B2991779.png)

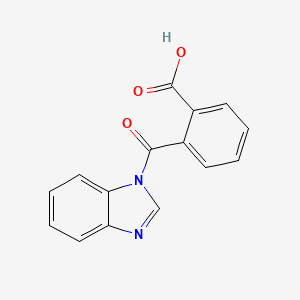

![3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2991786.png)
![7-ethyl-8-methyl-6-oxo-N-(o-tolyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2991787.png)

